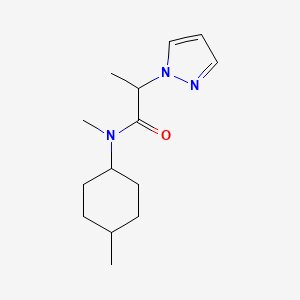
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolylpropanamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been found to have a low potential for abuse and addiction, making it an attractive alternative to currently available pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure. Additionally, it exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models.
However, there are also some limitations associated with the use of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, it may not be suitable for use in certain animal models or experimental conditions.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide and its potential applications in other areas of medicine.
In conclusion, N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a promising compound that exhibits potent analgesic and anti-inflammatory effects. While there are still some limitations associated with its use in laboratory experiments, it has the potential to be a valuable tool for studying pain and inflammation and may have important therapeutic applications in the future.
Métodos De Síntesis
The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with N-methylpropanamide to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-13(8-6-11)16(3)14(18)12(2)17-10-4-9-15-17/h4,9-13H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKWASQCJJSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

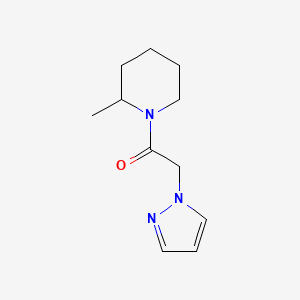
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
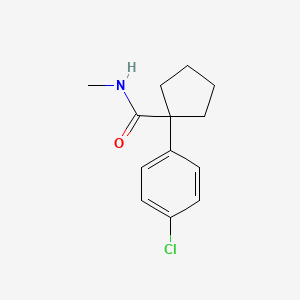
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

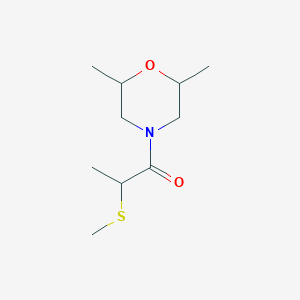

![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

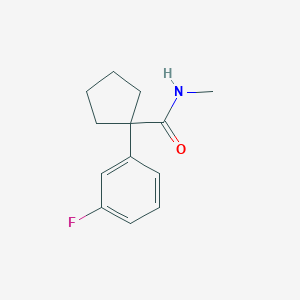
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)